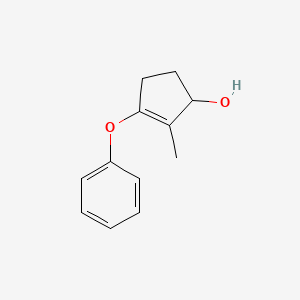

2-Methyl-3-phenoxycyclopent-2-enol

Descripción

Structurally, it belongs to the family of substituted cyclopentenols, which are of interest in organic synthesis and fragrance chemistry. Such compounds often exhibit unique physicochemical properties and bioactivity, depending on their functional groups and stereochemistry.

Propiedades

IUPAC Name |

2-methyl-3-phenoxycyclopent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-11(13)7-8-12(9)14-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPKUUUFDAGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxycyclopent-2-enol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-3-phenoxycyclopent-2-enol typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-phenoxycyclopent-2-enol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Nitrated or halogenated derivatives

Aplicaciones Científicas De Investigación

2-Methyl-3-phenoxycyclopent-2-enol has various applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-phenoxycyclopent-2-enol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence includes several cyclopentenol derivatives and related compounds, enabling a comparative analysis based on substituents, synthesis methods, applications, and safety profiles.

Structural Analogues and Functional Group Variations

3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one

- Structure: Cyclopentenone backbone with a methyl group (C3) and pentyloxy group (C2).

- Applications : Regulated by the International Fragrance Association (IFRA) for use in fragrances, with category-specific usage limits due to sensitization risks .

- Safety : Safety assessments by the Research Institute for Fragrance Materials (RIFM) underpin its IFRA standards, emphasizing dermal exposure limits .

2-Hydroxy-3-methyl-2-cyclopentenone (Cyclotene)

- Structure: Cyclopentenone with hydroxyl (C2) and methyl (C3) groups.

- Applications: Widely used as a flavoring agent (e.g., maple, caramel notes) and in industrial synthesis .

- Properties: CAS 765-70-8; known for its ketone reactivity and thermal stability .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

- Structure : Cyclopentenyl moiety linked to a branched alcohol chain.

- Applications : Employed in fragrances; safety data sheet (SDS) highlights handling precautions for flammability and toxicity .

Phenol, 2-Methoxy-3-methyl

- Structure: Phenolic compound with methoxy (C2) and methyl (C3) groups.

- Properties: Molecular formula C₈H₁₀O₂ (138.16 g/mol); CAS 18102-31-3.

2-Ethyl-3-methoxy-cyclopent-2-enone

- Procedure: Synthesized from 2-ethyl-1,3-cyclopentanedione using TiCl₄ in methanol, yielding 88% after column chromatography .

- Key Step: Acid-catalyzed cyclization and methoxy group introduction, highlighting the role of Lewis acids in cyclopentenone synthesis.

3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one

Key Differences and Implications

Functional Groups: Phenoxy vs. Alkoxy: Phenoxy groups (as in the target compound) may enhance aromatic interactions in fragrance applications compared to aliphatic ethers like pentyloxy . Ketone vs. Alcohol: Cyclopentenones (e.g., cyclotene) exhibit higher reactivity in condensation reactions compared to cyclopentenols .

Regulatory Landscape: IFRA standards prioritize quantitative risk assessment (QRA) for dermal sensitization in fragrance ingredients, a framework that would apply to 2-Methyl-3-phenoxycyclopent-2-enol if used similarly .

Synthetic Challenges: Introducing phenoxy groups may require selective etherification conditions to avoid side reactions, contrasting with simpler alkylation methods for pentyloxy derivatives .

Actividad Biológica

2-Methyl-3-phenoxycyclopent-2-enol is an organic compound with the molecular formula C12H14O2. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- IUPAC Name : 2-methyl-3-phenoxycyclopent-2-en-1-ol

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a cyclopentene ring substituted with a phenoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of 2-Methyl-3-phenoxycyclopent-2-enol primarily involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, modulating the activity of these targets, which may lead to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It can bind to receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research has indicated several potential biological activities for 2-Methyl-3-phenoxycyclopent-2-enol:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.

- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Methyl-3-phenoxycyclopent-2-enol against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Activity

In an in vitro study, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its use in inflammatory conditions.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-Methyl-3-phenoxycyclopent-2-enol to enhance its efficacy and selectivity. Structural modifications have led to compounds with improved potency against specific targets while minimizing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.